molecular formula C15H15ClN2O4S B12905413 Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate CAS No. 123343-07-7

Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate

Cat. No.: B12905413
CAS No.: 123343-07-7
M. Wt: 354.8 g/mol
InChI Key: USVAJKGHSORVNM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate typically involves the reaction of 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate involves the inhibition of specific enzymes, such as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts the growth and development of weeds, making it an effective herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-6-((4,6-dimethoxypyrimidin-2-yl)thio)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethyl ester group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

123343-07-7

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

ethyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate

InChI

InChI=1S/C15H15ClN2O4S/c1-4-22-14(19)13-9(16)6-5-7-10(13)23-15-17-11(20-2)8-12(18-15)21-3/h5-8H,4H2,1-3H3

InChI Key

USVAJKGHSORVNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)SC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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